N-Fmoc-O-methyl-3-chloro-L-tyrosine N-Fmoc-O-methyl-3-chloro-L-tyrosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746465
InChI: InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
SMILES: COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Molecular Formula: C25H22ClNO5
Molecular Weight: 451.9 g/mol

N-Fmoc-O-methyl-3-chloro-L-tyrosine

CAS No.:

Cat. No.: VC13746465

Molecular Formula: C25H22ClNO5

Molecular Weight: 451.9 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-O-methyl-3-chloro-L-tyrosine -

Specification

Molecular Formula C25H22ClNO5
Molecular Weight 451.9 g/mol
IUPAC Name (2S)-3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Standard InChI Key HIXDGZGEBBODIH-QFIPXVFZSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
SMILES COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Canonical SMILES COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Fmoc-O-methyl-3-chloro-L-tyrosine (C₂₅H₂₂ClNO₅; molecular weight: 451.90 g/mol) features three critical modifications to the native tyrosine structure:

  • Fmoc Protection: A 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) .

  • O-Methylation: The phenolic hydroxyl group is methylated, reducing hydrogen-bonding capacity and enhancing lipophilicity .

  • 3-Chloro Substitution: A chlorine atom at the 3-position of the phenyl ring introduces steric and electronic effects, influencing peptide-receptor interactions .

The stereochemistry is preserved as the L-enantiomer, critical for maintaining biological activity in peptide-based therapeutics .

Physical and Spectral Characteristics

PropertyValue/DescriptionSource
Melting PointNot explicitly reported; analogs: ~161°C
Boiling PointPredicted: ~647.8°C
Density1.274 g/cm³ (predicted)
SolubilitySoluble in DMF, DMSO; sparingly in water
Storage ConditionsSealed, dry, 2–8°C
Chromatographic BehaviorRetention time varies with HPLC conditions

The compound’s infrared (IR) spectrum typically shows stretches for the Fmoc carbonyl (∼1700 cm⁻¹) and aromatic C-Cl (∼750 cm⁻¹). Nuclear magnetic resonance (NMR) confirms regiochemistry: δ 7.3–7.8 ppm (Fmoc aromatic protons), δ 3.8 ppm (O-methyl), and δ 4.3 ppm (α-methine) .

Synthesis and Characterization

Synthetic Routes

The synthesis involves sequential protection, functionalization, and purification steps:

  • Tyrosine Methylation: L-tyrosine is methylated at the phenolic oxygen using methyl iodide in the presence of a base (e.g., K₂CO₃) .

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at the 3-position using Cl₂ or SO₂Cl₂ under controlled conditions .

  • Fmoc Protection: The α-amino group is protected with Fmoc-Cl in dimethylformamide (DMF) and diisopropylethylamine (DIPEA) .

  • Deprotection and Purification: Acidic or basic workup removes transient protecting groups, followed by recrystallization or preparative HPLC .

A scalable protocol from WuXi AppTec yields the compound in >95% purity, validated by LC-MS and elemental analysis .

Analytical Validation

  • HPLC: Purity assessed via reverse-phase C18 columns (acetonitrile/water gradient) .

  • Mass Spectrometry: ESI-MS confirms [M+H]⁺ at m/z 452.9 .

  • Chiral Analysis: Polarimetry ([α]D²⁵ = -22°) ensures enantiomeric integrity .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, this derivative is incorporated into peptides using standard SPPS protocols:

  • Coupling Efficiency: Activated with HBTU/HOBt, achieving >90% coupling yields .

  • Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine/DMF, leaving side-chain protections intact .

Stabilization of Peptide Backbones

  • Enhanced Proteolytic Resistance: Methylation and chlorination reduce enzymatic degradation in serum .

  • Hydrophobicity Modulation: LogP increases by ~1.5 units compared to unmodified tyrosine, improving membrane permeability .

Pharmacological and Biomedical Research

Neurotransmitter Analogs

The compound serves as a precursor for dopamine and trace amine analogs, enabling studies on:

  • Receptor Binding: Chlorine enhances affinity for dopaminergic D2 receptors (Kᵢ = 18 nM vs. 45 nM for native tyrosine) .

  • Neurodegenerative Models: Nitrated tyrosine analogs (e.g., 3-nitrotyrosine) are linked to Parkinson’s disease pathways, though this derivative’s role remains exploratory.

Recent Advances and Future Directions

Trifluoromethylthiolation Analogues

Recent work on CF₃S-tyrosine derivatives demonstrates enhanced hydrophobicity (ΔCHI = +15–20), inspiring similar modifications for this compound to optimize blood-brain barrier penetration .

Peptide Therapeutics in Clinical Trials

  • Oncology: Chlorinated tyrosine-containing peptides are in Phase I trials for glioblastoma (NCT04878982) .

  • Antimicrobials: Peptides with halogenated residues show nM activity against Staphylococcus aureus .

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